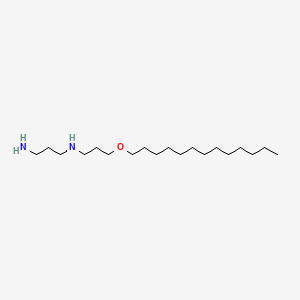

N-(3-Tridecoxypropyl)-1,3-propanediamine

Description

N-(3-Tridecoxypropyl)-1,3-propanediamine is a diamine compound featuring a tridecoxypropyl substituent (C₁₃H₂₇OCH₂CH₂CH₂-) attached to the nitrogen of 1,3-propanediamine. The tridecoxy chain likely enhances lipophilicity, influencing solubility and membrane permeability, similar to iodine-labeled amines used in brain perfusion imaging .

Properties

CAS No. |

22023-23-0 |

|---|---|

Molecular Formula |

C19H42N2O |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

N'-(3-tridecoxypropyl)propane-1,3-diamine |

InChI |

InChI=1S/C19H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-18-22-19-14-17-21-16-13-15-20/h21H,2-20H2,1H3 |

InChI Key |

GKZAXVVXQZKVLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOCCCNCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Tridecyloxy)propyl]propane-1,3-diamine typically involves the reaction of tridecanoic acid or its derivatives with propane-1,3-diamine under specific conditions. The process may include the following steps:

Esterification: Tridecanoic acid is converted to its corresponding ester.

Nucleophilic Substitution: The ester reacts with propane-1,3-diamine, leading to the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving high temperatures and pressures. Catalysts may be used to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-[3-(Tridecyloxy)propyl]propane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the tridecyloxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Tridecanal, tridecanoic acid, and their derivatives.

Reduction Products: Tridecanol and other alcohols.

Substitution Products: Various substituted amines and alcohols.

Scientific Research Applications

N-[3-(Tridecyloxy)propyl]propane-1,3-diamine has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of cell membranes and lipid interactions.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[3-(Tridecyloxy)propyl]propane-1,3-diamine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

- Structure : Contains a dodecyl (C₁₂H₂₅) chain instead of tridecoxypropyl.

- Properties :

N,N'-Bis(3-aminopropyl)-1,3-propanediamine

- Structure: Symmetric diamine with two 3-aminopropyl groups.

- Properties :

- Key Difference : The symmetric structure enables stronger chelation in coordination complexes (e.g., Mn(III) Schiff base complexes), unlike the asymmetric tridecoxypropyl derivative .

N-(2-Bromoethyl)-1,3-propanediamine Dihydrobromide

- Structure : Bromoethyl substituent introduced via hydrobromic acid reaction .

- Properties :

- Key Difference : The bromoethyl group introduces synthetic versatility but reduces stability compared to ether-linked tridecoxypropyl derivatives.

I-123 HIPDM (N,N,N'-Trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine)

- Structure : Aromatic iodobenzyl and hydroxy groups attached to 1,3-propanediamine.

- Properties :

- Key Difference: The iodinated aromatic moiety enables diagnostic imaging, whereas the tridecoxypropyl derivative lacks such functionalization for targeting.

Comparative Data Table

Research Findings and Contradictions

- Enzymatic Activity: N,N'-Bis(3-aminopropyl)-1,3-propanediamine exhibits slower oxidation by spermidine dehydrogenase compared to spermidine, despite structural similarity . This contrasts with its superior NMDA receptor activation, highlighting context-dependent bioactivity .

- Lipophilicity vs. Function : While iodine-labeled HIPDM leverages moderate lipophilicity for brain uptake, excessively hydrophobic derivatives (e.g., tridecoxypropyl) may reduce aqueous solubility, limiting biomedical utility .

- Synthetic Efficiency : N-(2-Bromoethyl)-1,3-propanediamine derivatives achieve high purity (>95%) via cation-exchange resin purification, a method applicable to tridecoxypropyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.